3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea
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Overview
Description
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(2-methoxyphenyl)urea is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18-9-5-7-12(18)13(19)10-16-15(20)17-11-6-3-4-8-14(11)21-2/h3-9,13,19H,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYGKSSWGXHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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